molecular formula C21H20FN7O3S B3414761 1-(2-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946365-80-6

1-(2-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3414761
CAS No.: 946365-80-6
M. Wt: 469.5 g/mol
InChI Key: SBVPIWYWHOBHTQ-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a disubstituted piperazine derivative featuring a 2-fluorobenzenesulfonyl group at the 1-position and a triazolo-pyrimidine moiety linked to a 4-methoxyphenyl group at the 4-position. The fluorinated sulfonyl group enhances metabolic stability and electronic effects, while the triazolo-pyrimidine core is associated with kinase inhibition and nucleic acid mimicry . The 4-methoxyphenyl substituent may influence receptor binding and solubility, as seen in related antibacterial and psychotropic piperazines .

Properties

IUPAC Name

7-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN7O3S/c1-32-16-8-6-15(7-9-16)29-21-19(25-26-29)20(23-14-24-21)27-10-12-28(13-11-27)33(30,31)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVPIWYWHOBHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a piperazine ring, a triazolopyrimidine moiety, and a fluorobenzenesulfonyl group. The molecular formula is C17H19N7O3C_{17}H_{19}N_{7}O_{3} with a molecular weight of 369.4 g/mol.

PropertyValue
Molecular FormulaC17H19N7O3C_{17}H_{19}N_{7}O_{3}
Molecular Weight369.4 g/mol
CAS Number920373-66-6

Anticonvulsant Activity

Research indicates that compounds similar to 1-(2-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exhibit significant anticonvulsant properties. For instance, a related compound demonstrated considerable anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. The mechanism appears to involve modulation of benzodiazepine receptors and other pathways .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Fluorinated derivatives of related compounds have shown efficacy in inhibiting glycolysis in cancer cells, particularly glioblastoma multiforme (GBM). These derivatives bind to hexokinase and inhibit its activity more effectively than their non-fluorinated counterparts. This suggests that similar modifications in the target compound could enhance its anticancer properties .

Study on Analog Compounds

A study investigating fluorinated analogs of 2-deoxy-D-glucose (2-DG) highlighted the importance of halogen substitutions in enhancing biological activity. The fluorinated derivatives exhibited lower IC50 values in cytotoxicity assays against GBM cells, indicating improved potency and stability . This finding suggests that the incorporation of fluorine in the target compound may similarly enhance its therapeutic efficacy.

Pharmacokinetics

While specific pharmacokinetic data for 1-(2-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is limited, studies on related compounds indicate that modifications can significantly affect absorption and distribution. For instance, the introduction of fluorine atoms has been shown to improve the metabolic stability of compounds while maintaining or enhancing their biological activity .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its unique structural features, which allow for interaction with biological targets.

  • Anticancer Activity : Research indicates that derivatives of piperazine compounds exhibit anticancer properties. For instance, studies have shown that modifications in the piperazine ring can enhance the cytotoxic effects against various cancer cell lines . The presence of the triazole and pyrimidine moieties may contribute to this activity by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Compounds containing sulfonyl groups have been reported to possess antimicrobial activity. The fluorinated benzene sulfonyl group in this compound may enhance its efficacy against bacterial strains due to increased lipophilicity and ability to penetrate bacterial membranes .

Neuropharmacology

The piperazine structure is known for its influence on central nervous system (CNS) activity. This compound could be explored for:

  • Anxiolytic Effects : Some studies suggest that piperazine derivatives can modulate serotonin receptors, potentially providing anxiolytic effects. Further investigations are needed to determine the specific receptor interactions of this compound .
  • Antidepressant Activity : The incorporation of triazole rings has been linked to enhanced antidepressant-like effects in animal models. This suggests that the compound may have potential as a novel antidepressant agent .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds:

  • Modification Studies : SAR studies focusing on the substitution patterns on the piperazine and triazole rings can provide insights into how changes affect biological activity. For example, varying the substituents on the methoxyphenyl group may lead to increased potency or selectivity for specific targets .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against cancer cell lines ,
AntimicrobialEfficacy against bacterial strains
AnxiolyticModulation of serotonin receptors
AntidepressantEnhanced effects in animal models

Case Study: Anticancer Activity

In a study published in 2023, researchers synthesized various derivatives of similar piperazine compounds and tested their anticancer activity against human breast cancer cells (MCF-7). The results indicated that compounds with similar structural motifs exhibited significant inhibition of cell proliferation, suggesting that 1-(2-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine could be a promising candidate for further development in cancer therapy .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

Compound Name Substituents at Piperazine Positions Key Structural Features Biological Activity/Application Reference ID
Target Compound 1: 2-Fluorobenzenesulfonyl; 4: Triazolo-pyrimidine + 4-methoxyphenyl Fluorinated sulfonyl, triazolo-pyrimidine Potential kinase inhibition, antibacterial (inferred)
1-(3-Chlorophenyl)piperazine (mCPP) 1: 3-Chlorophenyl Simple phenyl substitution Serotonin receptor agonist, psychoactive
VAS2870 1: Benzoxazol-2-yl; 4: Benzyl sulfide Triazolo-pyrimidine core, benzyl sulfide Inhibits TRPC6 channels, anti-inflammatory
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide 1: Carboxamide; 4: Chloropyridine Carboxamide linkage, halogenated pyridine Unspecified (structural analogue)
(2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine 1: Methoxyphenyl; 4: Allyl-methoxyphenyl Allyl chain, dual methoxy groups Antibacterial (Gram-positive bacteria)

Structure-Activity Relationships (SAR)

  • Piperazine Core : Disubstitution at the 1- and 4-positions is critical for bioactivity, as seen in SOCE inhibitors and antibacterial agents .
  • Sulfonyl Groups : Fluorination at the benzene ring improves lipophilicity and target binding compared to methoxy or chloro substituents .
  • Triazolo-Pyrimidine Moiety : This heterocycle mimics purine bases, enabling interactions with ATP-binding pockets in kinases or nucleic acid-processing enzymes .

Q & A

Q. What are the key synthetic strategies for constructing the triazolo[4,5-d]pyrimidine core in this compound?

The triazolo[4,5-d]pyrimidine scaffold is typically synthesized via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" approach. For example, 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine reacts with azidobenzene derivatives in a H₂O:DCM (1:2) solvent system using CuSO₄·5H₂O and sodium ascorbate as catalytic agents. This yields triazole-linked intermediates, which are further functionalized to form the pyrimidine core . Critical parameters include stoichiometric control (1.2 equiv. azide, 0.3 equiv. CuSO₄) and reaction monitoring via TLC (hexane:ethyl acetate, 1:2).

Q. How is the piperazine moiety functionalized to ensure regioselectivity during sulfonylation?

Regioselective sulfonylation of the piperazine ring is achieved by pre-functionalizing the nitrogen atom with a 2-fluorobenzenesulfonyl group. This step is performed under basic conditions (e.g., K₂CO₃ in DMF) to deprotonate the piperazine nitrogen, enabling nucleophilic attack on the sulfonyl chloride. The reaction is monitored via TLC, and purification involves silica gel chromatography (ethyl acetate:hexane, 1:8) to isolate the sulfonylated product .

Q. What spectroscopic methods are used to confirm the compound’s structural integrity?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, ¹H NMR of analogous piperazine derivatives reveals characteristic peaks for aromatic protons (δ 7.00–7.32 ppm) and piperazine methylene groups (δ 2.41–3.81 ppm). HRMS provides exact mass confirmation (e.g., m/z 365.3 for similar compounds), ensuring correct molecular formula assignment .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for triazolo-pyrimidine formation?

Quantum chemical calculations (e.g., density functional theory) predict transition states and activation energies for CuAAC reactions. Coupled with reaction path search algorithms, these models identify optimal solvent systems, catalyst ratios, and temperature ranges. Experimental validation involves iterative testing of predicted conditions, with feedback loops refining computational parameters .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

Discrepancies in bioactivity (e.g., anticancer potency) between analogs may arise from substituent electronic effects or steric hindrance. Systematic structure-activity relationship (SAR) studies are conducted by synthesizing derivatives with controlled variations (e.g., substituting 4-methoxyphenyl with electron-withdrawing groups). Biological assays (e.g., IC₅₀ determination) paired with molecular docking (e.g., targeting tyrosine kinases) clarify mechanistic drivers .

Q. How are purification challenges addressed for highly polar intermediates?

Polar intermediates, such as sulfonylated piperazines, require mixed-mode chromatography (e.g., reverse-phase silica with ion-pairing agents like trifluoroacetic acid). Alternatively, pH-controlled recrystallization (e.g., using ethanol/water mixtures) enhances yield and purity. Purity is validated via HPLC with UV detection (λ = 254 nm) .

Q. What methodologies validate the compound’s stability under physiological conditions?

Forced degradation studies expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Degradation products are profiled using LC-MS, and stability is quantified via half-life calculations. Protective measures (e.g., lyophilization or inert atmosphere storage) are implemented based on results .

Methodological Considerations

Q. Experimental Design for SAR Studies

  • Variable Selection: Systematically modify substituents on the triazole and pyrimidine rings.
  • Control Groups: Include unmodified parent compounds and known inhibitors (e.g., kinase inhibitors).
  • Assay Conditions: Standardize cell lines (e.g., MCF-7 for breast cancer) and incubation times (24–72 hours) .

Q. Handling Data Contradictions

  • Statistical Analysis: Apply ANOVA to assess significance of bioactivity differences.
  • Structural Validation: Re-characterize disputed compounds via X-ray crystallography to confirm regiochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

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